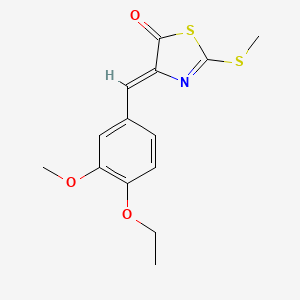![molecular formula C17H18N2O2 B5805388 N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was approved by the FDA in 1998 and is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the COX-2 enzyme, reducing inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining.
作用机制
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide selectively inhibits the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By reducing the production of these prostaglandins, N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide reduces pain and inflammation without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce inflammation in the brain and improve cognitive function in patients with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide is that it selectively inhibits the COX-2 enzyme, reducing pain and inflammation without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining. This makes it a safer alternative to traditional NSAIDs, which can cause stomach ulcers and bleeding. One limitation of N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide is that it can increase the risk of cardiovascular events, such as heart attack and stroke, particularly in patients with a history of cardiovascular disease.
未来方向
There are several potential future directions for research involving N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide. One area of research is the drug's potential use in the treatment of cancer. Studies have shown that N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. Another area of research is the drug's potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation in the brain and improve cognitive function. Additionally, research could be conducted to investigate the potential use of N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
合成方法
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide can be synthesized through a multistep process involving the reaction of 4-bromoaniline with 2,5-dimethylbenzoyl chloride to form 4-(2,5-dimethylbenzoyl)aniline. The resulting compound is then acetylated using acetic anhydride to form N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide.
科学研究应用
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide has been extensively studied for its potential use in the treatment of various diseases. One area of research has been the drug's potential use in the treatment of cancer. Studies have shown that N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation in the brain and improve cognitive function.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-12(2)16(10-11)17(21)19-15-8-6-14(7-9-15)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBADGBPFWMTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)

amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)

![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)

![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

